molecular formula C5H6ClF3 B14392096 5-Chloro-4,5,5-trifluoropent-1-ene CAS No. 89965-94-6

5-Chloro-4,5,5-trifluoropent-1-ene

Cat. No.: B14392096
CAS No.: 89965-94-6
M. Wt: 158.55 g/mol
InChI Key: GSVLPIJRADUIEI-UHFFFAOYSA-N
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Description

5-Chloro-4,5,5-trifluoropent-1-ene is an organic compound with the molecular formula C5H6ClF3 It is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4,5,5-trifluoropent-1-ene typically involves the halogenation of pentene derivatives. One common method is the addition of chlorine and fluorine to a pentene substrate under controlled conditions. The reaction can be carried out using reagents such as chlorine gas and hydrogen fluoride, often in the presence of a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,5,5-trifluoropent-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Addition: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.

    Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the compound to form corresponding alcohols or ketones.

Major Products Formed

    Substitution: Formation of iodinated or brominated derivatives.

    Addition: Formation of saturated alkanes.

    Oxidation: Formation of alcohols or ketones depending on the reaction conditions.

Scientific Research Applications

5-Chloro-4,5,5-trifluoropent-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4,5,5-trifluoropent-1-ene involves its interaction with molecular targets through its reactive functional groups. The presence of halogens makes it a good candidate for electrophilic and nucleophilic reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropent-1-ene: Similar structure but lacks fluorine atoms.

    4,5,5-Trifluoropent-1-ene: Similar structure but lacks chlorine atom.

    5-Bromo-4,5,5-trifluoropent-1-ene: Similar structure with bromine instead of chlorine.

Uniqueness

5-Chloro-4,5,5-trifluoropent-1-ene is unique due to the combination of chlorine and fluorine atoms on the same pentene backbone. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with other molecules. The presence of both chlorine and fluorine also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

89965-94-6

Molecular Formula

C5H6ClF3

Molecular Weight

158.55 g/mol

IUPAC Name

5-chloro-4,5,5-trifluoropent-1-ene

InChI

InChI=1S/C5H6ClF3/c1-2-3-4(7)5(6,8)9/h2,4H,1,3H2

InChI Key

GSVLPIJRADUIEI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(F)(F)Cl)F

Origin of Product

United States

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